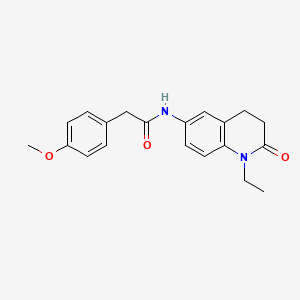

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(13-15(18)6-11-20(22)24)21-19(23)12-14-4-8-17(25-2)9-5-14/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSXPVUGZKMLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an α-keto acid under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Acetylation: The final step involves the acetylation of the quinoline derivative with 4-methoxyphenylacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Quinoline moiety : This structure enhances the compound's interaction with biological targets.

- Methoxyphenyl group : This substitution can influence the compound's pharmacokinetics and biological activity.

Antiviral Properties

Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide exhibits significant antiviral activity. Preliminary studies have shown its effectiveness against various viruses, including:

- Influenza A

- Coxsackievirus B3

These findings suggest potential applications in developing antiviral therapies aimed at treating viral infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Notable findings include:

- Inhibition of Cancer Cell Proliferation : Studies demonstrated that the compound significantly reduced cell viability in several cancer cell lines at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results indicate its potential as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

In vivo studies have revealed that this compound may possess anti-inflammatory properties. Key observations include:

- Reduction in Prostaglandin E2 Levels : This correlates with decreased inflammation markers in animal models of arthritis.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of the compound showed significant inhibition of viral replication in vitro. The compound was tested against various strains of influenza A, demonstrating a reduction in viral load by over 80% at optimal concentrations.

Case Study 2: Anticancer Activity

In a preclinical model assessing the anticancer effects of the compound on human cancer cell lines, results indicated that treatment led to apoptosis in cancer cells. Flow cytometry analysis confirmed increased levels of apoptotic markers following exposure to the compound.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

Acetamide Derivatives: Compounds such as paracetamol, which is widely used as an analgesic and antipyretic.

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other quinoline and acetamide derivatives.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety and an acetamide group , contributing to its unique pharmacological profile. The structure can be represented as follows:

This molecular arrangement allows for various interactions with biological targets, influencing its activity in different therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or neurotransmitter modulation.

- Receptor Modulation : The compound could alter signaling pathways by binding to cell surface receptors.

- DNA/RNA Interaction : It may affect gene expression by interacting with nucleic acids.

Anticancer Properties

Preliminary studies indicate that the compound exhibits significant anticancer activity . Research has shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| SGC-7901 (gastric) | 0.011–0.015 |

| A549 (lung) | 0.009–0.013 |

| HT-1080 (fibrosarcoma) | 0.011–0.015 |

These results suggest that the compound may disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase in cancer cells .

Antiviral Activity

Research has also indicated that this compound possesses antiviral properties , showing inhibitory effects against viruses such as influenza A and Coxsackievirus B3. These findings highlight its potential application in antiviral therapies.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may exhibit anti-inflammatory properties by modulating inflammatory pathways, although specific studies are still needed to confirm these effects.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective: To evaluate the antiproliferative effects on various human cancer cell lines.

- Method: MTT assay was employed for cytotoxicity evaluation.

- Findings: The compound showed significant inhibition against multiple cell lines with varying IC50 values.

-

Antiviral Activity Assessment :

- Objective: To assess the antiviral efficacy against influenza A.

- Method: Viral plaque reduction assays were conducted.

- Findings: The compound demonstrated a dose-dependent inhibition of viral replication.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide?

- Methodology : Synthesis typically involves coupling the tetrahydroquinoline core with the 4-methoxyphenylacetamide moiety. A common approach includes:

- Step 1 : Preparation of the 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine intermediate via cyclization of ethyl-substituted precursors under acidic conditions.

- Step 2 : Amide bond formation using 2-(4-methoxyphenyl)acetic acid activated via carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) or THF.

- Purification : Column chromatography (silica gel, eluent gradient: 0–8% MeOH in DCM) or recrystallization from ethyl acetate .

- Critical Parameters : Reaction time (12–24 hours), temperature (RT to reflux), and stoichiometric ratios (1:1.2 for amine:acid).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, tetrahydroquinoline carbonyl at δ ~165 ppm) .

- Mass Spectrometry : ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group substitution) affect bioactivity in related acetamide derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Position : Para-substitution (4-methoxy) enhances metabolic stability compared to ortho/meta analogs due to reduced oxidative demethylation .

- Tetrahydroquinoline Core : Ethyl substitution at N1 improves solubility without compromising target binding .

- Experimental Design :

- In Vitro Assays : Compare IC₅₀ values against target enzymes (e.g., kinases) using analogs with varying substituents.

- Molecular Docking : Analyze binding poses to identify critical hydrogen bonds (e.g., acetamide carbonyl with active-site residues) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Case Example : Discrepancies in IC₅₀ values across studies may arise from:

- Assay Conditions : Differences in buffer pH, ATP concentration (for kinase assays), or incubation time.

- Protein Source : Recombinant vs. native enzyme preparations.

- Resolution Strategy :

- Standardized Protocols : Use validated kits (e.g., ADP-Glo™ Kinase Assay) and include positive controls (e.g., staurosporine).

- Data Normalization : Express activity as % inhibition relative to vehicle and reference inhibitors .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

- Approaches :

- In Silico Metabolism : Use software like MetaSite to identify vulnerable sites (e.g., N-deethylation of tetrahydroquinoline).

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes.

- Validation : Correlate predictions with in vitro half-life (t₁/₂) data from hepatocyte stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.